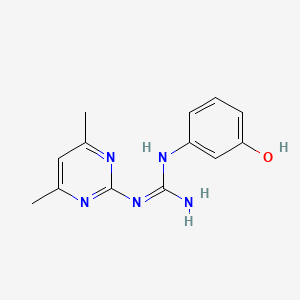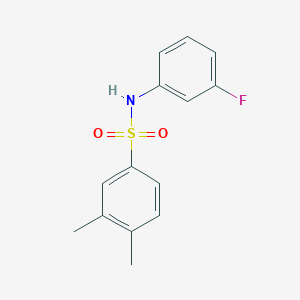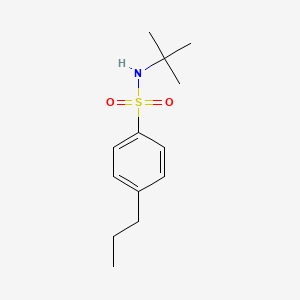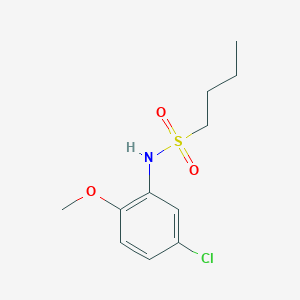
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine, also known as MRS2500, is a selective antagonist of P2Y1 receptors. P2Y1 receptors are a type of G protein-coupled receptor that is activated by extracellular nucleotides such as ATP, ADP, and UTP. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurological disorders.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine is a selective antagonist of P2Y1 receptors, which are activated by extracellular nucleotides such as ATP, ADP, and UTP. P2Y1 receptors are widely expressed in various tissues, including platelets, smooth muscle cells, and neurons. By inhibiting P2Y1 receptors, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can block the downstream signaling pathways that are activated by extracellular nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine are mainly mediated by its inhibition of P2Y1 receptors. In platelets, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit platelet aggregation and reduce thrombus formation, leading to its potential therapeutic application in cardiovascular disorders. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit the proliferation and migration of cancer cells, leading to its potential therapeutic application in cancer treatment. In neurons, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can have neuroprotective effects and improve cognitive function, leading to its potential therapeutic application in neurological disorders.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has several advantages and limitations for lab experiments. One advantage is its selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. Another advantage is its potential therapeutic application in various diseases, which makes it a valuable tool for studying disease mechanisms and developing new therapies. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine. One direction is the development of more potent and selective P2Y1 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the role of P2Y1 receptors in various diseases, which may lead to the identification of new therapeutic targets. Finally, the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine may lead to the development of new drugs that target the same or related pathways.
合成法
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can be synthesized using a multi-step process. The first step involves the synthesis of 3-hydroxyphenylacetic acid, which is then reacted with ethyl carbamate to form ethyl N-(3-hydroxyphenyl) carbamate. The resulting compound is then reacted with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea with guanidine hydrochloride to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for preventing thrombotic events. In cancer, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment. In neurological disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-hydroxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(19)7-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZOGIWBIJYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-hydroxyphenyl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)

![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)